molecular formula C21H18N2O2 B4535019 N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide

N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide

Cat. No. B4535019
M. Wt: 330.4 g/mol
InChI Key: JJRWXDKOADHCDR-UHFFFAOYSA-N
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Description

The chemical compound N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide is of interest due to its potential applications in various fields, such as materials science, medicinal chemistry, and as a building block in organic synthesis. This compound can be synthesized through various chemical methods and possesses unique molecular and chemical properties that merit detailed analysis.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, cyclopropanation of allylic alcohols, and electrophilic cyanation techniques. For instance, N-Allenyl cyanamides have been synthesized using a one-pot deoxycyanamidation-isomerization approach, highlighting the versatility of cyanamide groups in synthesizing complex molecules (Ayres et al., 2018). Additionally, electrophilic cyanation of aryl and heteroaryl bromides with N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed for the synthesis of benzonitriles, indicating a potential pathway for introducing the cyanomethyl group (Anbarasan, Neumann, & Beller, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide has been characterized using techniques such as single crystal X-ray diffraction, which provides insights into their crystallography and geometry. For example, the crystal structure of certain derivatives reveals specific conformational features and molecular orientations stabilized by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives involves interactions with various reagents and participation in cycloaddition reactions. For instance, intramolecular cycloaddition reactions of ammonium bromides have led to the synthesis of biologically active salts, highlighting the compound's potential in synthesizing complex structures with biological activity (Chukhajian et al., 2020).

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15(21(24)23-19-9-6-16(7-10-19)12-13-22)25-20-11-8-17-4-2-3-5-18(17)14-20/h2-11,14-15H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRWXDKOADHCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CC#N)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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